2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylbutanamide
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Overview
Description
2-[5-Acetamido-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with acetamido, methylphenyl, and phenylbutanamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-acetamido-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone compound under acidic conditions.
Substitution Reactions:
Coupling with Phenylbutanamide: The final step involves coupling the substituted pyridazine ring with phenylbutanamide using coupling agents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-Acetamido-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acyl chlorides, amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their chemical and biological properties.
Scientific Research Applications
2-[5-Acetamido-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-acetamido-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-2-methylacetophenone: A structurally related compound with similar acetamido and methylphenyl groups.
Phenoxyacetamide Derivatives: Compounds with similar acetamido and phenyl groups but different core structures.
Uniqueness
2-[5-Acetamido-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylbutanamide is unique due to its specific combination of functional groups and the pyridazine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[5-acetamido-3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-phenylbutanamide |
InChI |
InChI=1S/C23H24N4O3/c1-4-21(22(29)25-18-8-6-5-7-9-18)27-23(30)20(24-16(3)28)14-19(26-27)17-12-10-15(2)11-13-17/h5-14,21H,4H2,1-3H3,(H,24,28)(H,25,29) |
InChI Key |
CPULZLJECNMFCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)C)NC(=O)C |
Origin of Product |
United States |
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